3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

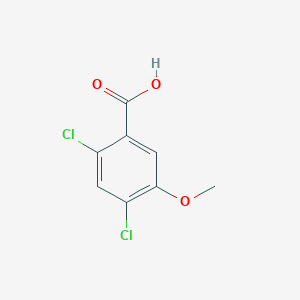

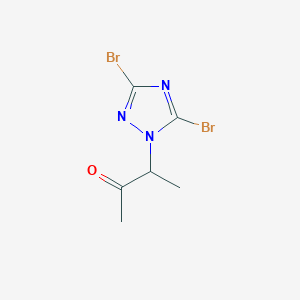

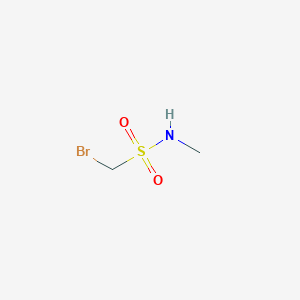

The compound “3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone” is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. The 1,2,4-triazole ring is substituted at the 3 and 5 positions with bromine atoms and at the 1 position with a 2-butanone group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,4-triazole ring with two bromine atoms and a 2-butanone group attached. The presence of the bromine atoms and the ketone group would likely have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine atoms and the ketone group. For example, the compound would likely have a relatively high molecular weight due to the bromine atoms .Scientific Research Applications

Synthesis and Characterization of Derivatives

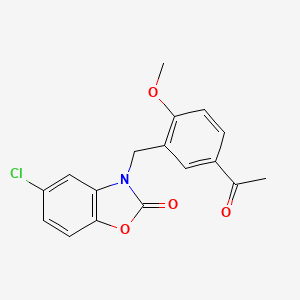

Creation of Alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates : Research conducted by Tatyana et al. (2019) focused on synthesizing and evaluating the physical-chemical properties of 5-pheneyhyl-4-R-3-thio-1,2,4-triazole and its derivatives, leading to the development of new compounds with established identities and structures (Tatyana et al., 2019).

Synthesis of Dibromo-triazoles and Amination : Yu et al. (2014) explored the synthesis of dibromo-triazoles and their amino derivatives, confirming the structures of the compounds through various spectroscopic methods and highlighting their importance as functional materials (Yu et al., 2014).

Coordination Polymers and Crystal Structures

Coordination Polymers with Flexible Bis(triazole) Ligands : Yang et al. (2013) synthesized a series of coordination polymers using 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands, characterized by single crystal X-ray diffraction, among other methods, illustrating the diverse structural possibilities of triazole derivatives (Yang et al., 2013).

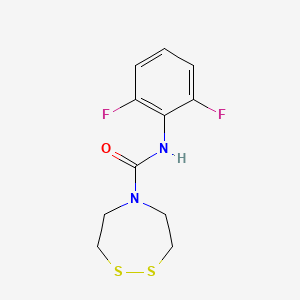

Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole : Research by Khaliullin et al. (2014) investigated the reactions of this specific compound with NH-azoles, leading to the formation of various azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles, demonstrating the potential for creating diverse chemical structures (Khaliullin et al., 2014).

Solubility and Thermodynamic Studies

- Solubility Determination and Thermodynamic Modelling : The study by Li et al. (2017) focused on the solubility of 3-amino-1,2,4-triazole in various organic solvents, providing valuable data for optimizing the purification process of triazole derivatives (Li et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many triazole derivatives have biological activity and are used in medicinal chemistry.

Safety and Hazards

properties

IUPAC Name |

3-(3,5-dibromo-1,2,4-triazol-1-yl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br2N3O/c1-3(4(2)12)11-6(8)9-5(7)10-11/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCXQAFMNHJJKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C(=NC(=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381593.png)

![3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2381594.png)

![3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2381598.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2381599.png)

![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)

![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)